Dhodh-IN-13

Species Selectivity DHODH Inhibition In Vitro Pharmacology

Dhodh-IN-13 (also designated Compound 7a) is a synthetic small molecule belonging to the class of dihydroorotate dehydrogenase (DHODH) inhibitors. It is specifically characterized as a hydroxyfurazan analog of the active leflunomide metabolite, A771726, featuring a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold connected to a substituted phenyl ring via an amide bridge.

Molecular Formula C10H6F3N3O3
Molecular Weight 273.17 g/mol
Cat. No. B6614584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-13
Molecular FormulaC10H6F3N3O3
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)C2=NONC2=O
InChIInChI=1S/C10H6F3N3O3/c11-10(12,13)5-1-3-6(4-2-5)14-8(17)7-9(18)16-19-15-7/h1-4H,(H,14,17)(H,16,18)
InChIKeySYZRMPPEMZWUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhodh-IN-13: A Hydroxyfurazan Analog of A771726 Targeting DHODH for Research Procurement


Dhodh-IN-13 (also designated Compound 7a) is a synthetic small molecule belonging to the class of dihydroorotate dehydrogenase (DHODH) inhibitors. It is specifically characterized as a hydroxyfurazan analog of the active leflunomide metabolite, A771726, featuring a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold connected to a substituted phenyl ring via an amide bridge [1]. The compound is primarily utilized in research settings as a tool to investigate the de novo pyrimidine biosynthesis pathway, with particular focus on autoimmune and inflammatory disease models .

Why Dhodh-IN-13 Cannot Be Interchanged with Other DHODH Inhibitors in Research


The critical differentiation for Dhodh-IN-13 (Compound 7a) lies not merely in its in vitro potency, but in the specific structural and conformational properties conferred by its unique hydroxyfurazan scaffold and fluorinated aromatic system. Substituting Dhodh-IN-13 with another DHODH inhibitor, such as the parent metabolite A771726, the clinical compound Brequinar, or even close structural analogs like DHODH-IN-14 (Compound 7l) and DHODH-IN-15 (Compound 7b), will lead to fundamentally different binding modes, species-dependent potencies, and physicochemical profiles [1]. For researchers investigating structure-activity relationships (SAR) or the conformational dynamics of DHODH inhibition, these differences are not interchangeable and are the primary drivers of experimental outcomes and scientific selection .

Quantitative Differentiation Guide: Dhodh-IN-13 vs. Key Comparators


Species-Specific Potency: Dhodh-IN-13 Exhibits Intermediate Rat Liver DHODH Inhibition vs. Parent A771726

Dhodh-IN-13 (Compound 7a) demonstrates an IC50 of 4.3 μM against rat liver DHODH [1]. This represents an intermediate potency within its structural series, being approximately 48-fold less potent than its parent compound, A771726 (IC50 = 0.09 μM for rat DHODH), but more potent than the unsubstituted biphenyl analog, DHODH-IN-15 (IC50 = 11 μM) [2]. This data confirms that the specific substitution pattern on the biphenyl system, in this case a single trifluoromethyl group, profoundly influences inhibitory activity compared to both the parent scaffold and other analogs.

Species Selectivity DHODH Inhibition In Vitro Pharmacology

Distinct Binding Mode: Dhodh-IN-13 Adopts a 'Brequinar-like' Pose, Differing from A771726's Conformation

In silico molecular docking studies reveal that Dhodh-IN-13 (Compound 7a) adopts a distinct 'BQN-like' (Brequinar-like) binding pose within the DHODH active site. Its deprotonated furazan hydroxyl group is oriented towards Arg136, a key interaction that effectively mimics the carboxyl group of the well-known inhibitor Brequinar [1]. This conformation contrasts with the binding mode of the parent compound A771726, which has been shown to interact differently within the same pocket [2]. The specific trifluoromethyl substitution on the phenyl ring of Dhodh-IN-13 is proposed to play a crucial role in stabilizing this particular bioactive conformation, a feature not present in the unsubstituted analog DHODH-IN-15 [1].

Molecular Docking Binding Mode Conformational Analysis

Comparative Series Potency: Dhodh-IN-13's Activity is Defined by Specific Fluorination

The activity of Dhodh-IN-13 is not an isolated data point but part of a defined SAR trend. Within the hydroxyfurazan series, inhibitory activity against rat liver DHODH is highly dependent on the fluorination pattern of the biphenyl system [1]. Dhodh-IN-13 (Compound 7a, IC50 = 4.3 μM), bearing a single trifluoromethyl group, exhibits intermediate potency. Increasing fluorination to a tetrafluoro substitution pattern yields the most potent compound in the series, DHODH-IN-14 (Compound 7l, IC50 = 0.49 μM), a nearly 9-fold increase in potency . Conversely, the complete absence of substituents on the biphenyl ring, as in DHODH-IN-15 (Compound 7b, IC50 = 11 μM), results in the weakest inhibition, being 2.6-fold less potent than Dhodh-IN-13 . This quantitative SAR data positions Dhodh-IN-13 as a key intermediate reference compound.

Structure-Activity Relationship Fluorine Chemistry Drug Design

Recommended Research Applications for Dhodh-IN-13 Based on Verified Differentiation


SAR and Lead Optimization Studies for DHODH Inhibitors

Procure Dhodh-IN-13 as a key reference standard in structure-activity relationship (SAR) studies. Its well-defined IC50 of 4.3 μM against rat liver DHODH and specific mono-trifluoromethyl substitution pattern provide a critical intermediate benchmark for comparing the potency and binding mode effects of other functional groups or fluorination patterns within a focused hydroxyfurazan chemical series [1]. This is directly supported by comparative data against DHODH-IN-14 (tetrafluoro) and DHODH-IN-15 (unsubstituted), which show a clear, quantifiable potency gradient .

Investigating Conformational Dynamics and Binding Mode Mimicry

Utilize Dhodh-IN-13 in molecular docking and molecular dynamics simulations as a tool to investigate the stabilization of a 'Brequinar-like' binding pose within the DHODH active site. Its unique interaction with Arg136, predicted by in silico studies, offers a distinct conformational profile compared to its parent compound A771726 [1]. This makes it a valuable probe for understanding how specific ligand features, such as fluorine substitution, can shift the balance between different binding modes.

In Vitro Studies of Pyrimidine Depletion in Autoimmune Disease Models

Deploy Dhodh-IN-13 in cell-based assays, particularly those focused on rheumatoid arthritis and other autoimmune conditions, to induce pyrimidine starvation and study its downstream effects on lymphocyte proliferation and cytokine production. The compound's activity as a DHODH inhibitor is the foundational mechanism for these studies, and its use is supported by vendor designations for rheumatoid arthritis research [1]. Its specific potency and binding characteristics make it a distinct tool from the more potent DHODH-IN-14 or the less potent DHODH-IN-15, allowing for dose-dependent mechanistic dissection.

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